2-[(4-methylphenoxy)methyl]-1H-benzimidazole
Overview
Description
2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Topoisomerase I Inhibition
- DNA Topoisomerase I Inhibition : Benzimidazole derivatives, including those related to "2-[(4-methylphenoxy)methyl]-1H-benzimidazole", have been studied for their inhibitory effects on mammalian DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. These compounds have shown potent inhibitory activity in vitro, highlighting their potential as therapeutic agents in cancer treatment where DNA replication needs to be controlled or inhibited (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antimicrobial Activity
- Antimicrobial Activity : Some derivatives of "this compound" have shown significant antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. This activity is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria and fungi (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).
Antioxidant Activity
- Antioxidant Activity : Benzimidazole derivatives have been evaluated for their antioxidant properties. These compounds have demonstrated the ability to inhibit lipid peroxidation, a process that can cause cell damage and contribute to various diseases. Their antioxidant activity suggests potential applications in preventing or treating diseases associated with oxidative stress (S. Saini, Neerupma Dhiman, Aman Mittal, G. Kumar, 2016).
Anticancer Activity
- Anticancer Activity : Research has also explored the potential anticancer activities of benzimidazole derivatives. These compounds have been found to inhibit the growth of various cancer cell lines, suggesting their utility in cancer chemotherapy. The mechanism of action includes DNA binding and inhibition of topoisomerase enzymes, critical for cancer cell proliferation (F. Bassyouni, T. S. Saleh, M. Elhefnawi, S. A. El-Moez, W. M. El-Senousy, Mohamed E. Abdel-Rehim, 2012).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole and its derivatives have found application as corrosion inhibitors for various metals. These compounds form a protective layer on the metal surface, significantly reducing corrosion in acidic environments. This property is particularly valuable in industrial applications where metal preservation is crucial (M. Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, E. Ebenso, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
It can be inferred from related compounds that it may act by mimicking the action of the plant growth hormone auxin . This results in rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound affects the auxin signaling pathway, leading to uncontrolled growth and eventual death of susceptible plants .
Result of Action
Based on the mode of action, it can be inferred that the compound induces rapid, uncontrolled growth in susceptible plants, leading to their eventual death .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSYMQZJMZXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351431 | |
Record name | 2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-25-0 | |
Record name | 2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.